Product packaging for 5-Fluoro-2-hydroxy-4-methylbenzoic acid(Cat. No.:CAS No. 1785625-14-0)

5-Fluoro-2-hydroxy-4-methylbenzoic acid

Cat. No.: B13461870
CAS No.: 1785625-14-0
M. Wt: 170.14 g/mol
InChI Key: PKKDBSQYWIGKQQ-UHFFFAOYSA-N
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Description

General Context of Organofluorine Chemistry and Aromatic Carboxylic Acids

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. In the context of aromatic carboxylic acids, the addition of fluorine can influence acidity, lipophilicity, and metabolic stability, making these compounds highly valuable in medicinal chemistry, agrochemicals, and materials science. Fluorinated salicylic (B10762653) acid analogues, for example, have been investigated for their potential as antimycobacterial agents and for their anti-inflammatory properties. nih.govnih.gov

Aromatic carboxylic acids, such as benzoic acid and its derivatives, are a class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. They serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. The reactivity of the aromatic ring and the properties of the carboxylic acid group can be finely tuned by the introduction of various substituents.

Significance of Positional Isomerism and Substituent Effects in Aromatic Systems

For instance, a hydroxyl (-OH) group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions adjacent and opposite to it. Conversely, a carboxylic acid (-COOH) group is a deactivating, meta-directing group. In a polysubstituted ring like that of 5-Fluoro-2-hydroxy-4-methylbenzoic acid, the interplay of the directing effects of the fluorine, hydroxyl, and methyl groups creates a unique chemical environment that influences its reactivity and potential interactions with biological systems. The fluorine atom, being highly electronegative, generally acts as an electron-withdrawing group through the inductive effect, yet it can also exhibit some electron-donating resonance effects.

Overview of Research Trajectories for this compound and Related Compounds

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories for closely related fluorinated hydroxybenzoic acids provide valuable insights into its potential areas of interest. For instance, its isomers, such as 2-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS RN: 870221-14-0) and 4-Fluoro-5-hydroxy-2-methylbenzoic acid (CAS RN: 1784587-83-2), are commercially available, suggesting their use as building blocks in organic synthesis. bldpharm.combldpharm.com

Research on similar compounds, like 4-Fluoro-3-hydroxybenzoic acid, has shown their utility as precursors for synthesizing potent enzyme inhibitors. Furthermore, fluorinated salicylic acid derivatives are being explored for their therapeutic potential. nih.govresearchgate.netontosight.ai The methyl ester of an isomer, methyl 2-fluoro-5-hydroxy-4-methylbenzoate, is noted for its solubility in organic solvents and potential applications in medicine and the chemical industry. The study of such related compounds suggests that the research trajectory for this compound would likely involve its synthesis and evaluation as a key intermediate for novel pharmaceuticals, agrochemicals, or advanced materials. The unique substitution pattern of this compound could lead to the discovery of new bioactive molecules with specific structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B13461870 5-Fluoro-2-hydroxy-4-methylbenzoic acid CAS No. 1785625-14-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1785625-14-0

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

PKKDBSQYWIGKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 5 Fluoro 2 Hydroxy 4 Methylbenzoic Acid

Conventional and Advanced Synthesis Approaches

The synthesis of a polysubstituted aromatic compound like 5-Fluoro-2-hydroxy-4-methylbenzoic acid can be approached through various strategic disconnections, starting from simpler, commercially available precursors or employing advanced techniques for direct functionalization.

Multi-step Organic Synthesis from Readily Available Precursors

Multi-step synthesis provides a robust framework for constructing the target molecule by sequentially introducing the required functional groups. A plausible route can be envisioned starting from a precursor that establishes the key fluorine-methyl relationship, such as 3-fluoro-4-methylphenol (B1304798).

The synthetic sequence could proceed as follows:

Carboxylation: The initial step would involve the introduction of the carboxylic acid group onto the 3-fluoro-4-methylphenol ring. The Kolbe-Schmitt reaction is a classic method for achieving this, where the phenoxide is treated with carbon dioxide under pressure and heat. The directing influence of the powerful ortho, para-directing hydroxyl group would preferentially place the carboxyl group at the ortho position (C2), yielding the desired this compound.

Purification: The crude product would then be purified through techniques such as recrystallization or column chromatography to isolate the target compound.

This approach leverages the strong directing effect of the hydroxyl group to achieve the required regioselectivity for the carboxylation step.

Directed C-H Bond Functionalization and Activation Strategies

Modern synthetic chemistry increasingly relies on C-H bond functionalization to create complex molecules more efficiently by avoiding the need for pre-functionalized starting materials. researchgate.net For the synthesis of this compound, a C-H fluorination strategy is a conceivable advanced approach.

A potential pathway could start with 2-hydroxy-4-methylbenzoic acid. The challenge lies in selectively fluorinating the C-H bond at the C5 position. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for such transformations. snnu.edu.cn A palladium-catalyzed process, for example, could be employed. acs.org In such reactions, a directing group is often used to position the metal catalyst near the target C-H bond, enhancing both reactivity and selectivity. researchgate.net

The carboxylic acid or hydroxyl group already present in the molecule could potentially serve as an endogenous directing group. However, achieving the desired regioselectivity among the available C-H bonds can be challenging. The reaction would typically utilize an electrophilic fluorine source, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI). nih.gov

Table 1: Potential C-H Fluorination Approach

Starting Material Key Transformation Catalyst System (Hypothetical) Fluorinating Agent Target Bond

This strategy represents a more atom-economical route, though it requires careful optimization of catalysts and reaction conditions to control the site of fluorination.

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. nih.govsigmaaldrich.com A synthetic route to the target compound can be designed around this reaction. A plausible strategy involves the acylation of a suitably substituted benzene (B151609) ring, followed by conversion of the introduced acyl group into the carboxylic acid.

One such pathway could begin with 3-fluoro-4-methylanisole (B1304789) (the methoxy-protected version of 3-fluoro-4-methylphenol).

Friedel-Crafts Acylation: The anisole (B1667542) derivative would undergo Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comgoogle.com The powerful ortho, para-directing methoxy (B1213986) group would direct the incoming acetyl group to the C2 position, yielding 2-acetyl-5-fluoro-4-methylanisole.

Demethylation: The methoxy group would then be cleaved to reveal the free hydroxyl group, typically using reagents like boron tribromide (BBr₃).

Oxidation: The acetyl group can be oxidized to a carboxylic acid using the haloform reaction (treatment with sodium hypohalite), which selectively converts methyl ketones to carboxylates.

This multi-step sequence effectively builds the carbon skeleton and installs the necessary functional groups in a controlled manner. organic-chemistry.org

Ullmann-Type Coupling Reactions for Hydroxylation and Fluorination

Ullmann-type coupling reactions, which are typically copper-catalyzed, are effective methods for forming carbon-heteroatom bonds, including C-O bonds for creating phenols. organic-chemistry.org This strategy is particularly useful when direct electrophilic or nucleophilic aromatic substitution is difficult.

A viable synthesis could start from a precursor like 2,5-difluoro-4-methylbenzoic acid or a corresponding bromo-fluoro derivative. The key step would be a selective nucleophilic aromatic substitution of one of the halogens with a hydroxyl group.

A well-precedented approach would involve:

Starting Material: Synthesis of 5-Bromo-2-fluoro-4-methylbenzoic acid.

Ullmann Hydroxylation: This precursor would be subjected to a copper-catalyzed Ullmann condensation. The reaction involves heating the aryl halide with a hydroxide (B78521) source (e.g., NaOH or KOH) in the presence of a copper catalyst. chemicalbook.comnih.gov This selectively displaces the bromine atom, which is more reactive in this type of coupling than fluorine, to install the hydroxyl group at the C5 position. The reaction is then acidified to yield the final product.

A similar reaction has been demonstrated for the synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid, using a copper(II) bromide catalyst with a diamine ligand to facilitate the transformation. chemicalbook.com

Catalytic Systems in the Synthesis of this compound

Catalysis is central to many of the synthetic strategies discussed, particularly for the challenging C-F bond-forming step. Transition metals like palladium and copper are at the forefront of modern fluorination chemistry.

Transition Metal Catalysis (e.g., Copper, Palladium) in Fluorination

The direct introduction of a fluorine atom onto an aromatic ring is a synthetically challenging step that often requires specialized catalytic systems.

Palladium Catalysis: Palladium-catalyzed reactions have been developed for the electrophilic fluorination of aromatic C-H bonds. nih.gov These methods often proceed through a Pd(II)/Pd(IV) catalytic cycle. In a typical mechanism, the palladium(II) catalyst coordinates to the arene, and a C-H activation step forms an arylpalladium(II) intermediate. This intermediate is then oxidized by an electrophilic fluorine source (e.g., Selectfluor) to a high-valent arylpalladium(IV)-fluoride complex. Reductive elimination from this complex then forms the C-F bond and regenerates the Pd(II) catalyst. acs.org The development of these methods provides a pathway for direct fluorination that avoids harsh conditions. nih.govharvard.edu

Copper Catalysis: Copper-catalyzed methods are also prominent, particularly for nucleophilic fluorination reactions of aryl halides and the fluorination of organoboron compounds. mdpi.comnih.gov In the fluorination of arylboronic acids, for instance, a proposed mechanism involves the transmetalation of the aryl group from boron to a copper(II) salt. The resulting arylcopper(II) species can then react with a fluoride (B91410) source. These copper-mediated radiofluorination reactions have become particularly important in the synthesis of PET imaging agents. nih.gov While less common for direct C-H fluorination compared to palladium, copper systems offer advantages in terms of cost and availability. mdpi.comnsf.gov

Table 2: Comparison of Catalytic Systems for Aromatic Fluorination

Catalyst System Typical Reaction Type Common Fluorine Source Mechanistic Highlight Advantages
Palladium C-H Functionalization, Cross-coupling Electrophilic (e.g., Selectfluor, NFSI) Involves Pd(II)/Pd(IV) cycle; often requires a directing group for C-H activation. acs.org High functional group tolerance; enables direct C-H fluorination. nih.gov

| Copper | Nucleophilic Substitution (of halides), Coupling with Organoborons | Nucleophilic (e.g., KF, CsF) | Often involves organocopper intermediates; widely used in Ullmann-type reactions. mdpi.com | Lower cost, readily available catalyst. nih.gov |

The choice of catalytic system would depend on the specific synthetic route and the nature of the precursor molecule available for the fluorination step.

Lewis Acid Catalysis in Aromatic Functionalization

The functionalization of aromatic rings is a cornerstone of organic synthesis, and Lewis acid catalysis plays a pivotal role in many of these transformations. Friedel-Crafts reactions, in particular, are powerful methods for introducing alkyl or acyl groups to an aromatic nucleus, a key step in building molecular complexity. nih.govrsc.org In the context of synthesizing substituted benzoic acids, such as the isomers of the target compound, Lewis acids are instrumental.

A relevant example is the synthesis of 4-fluoro-2-methylbenzoic acid, an isomer of the title compound. This process utilizes a Friedel-Crafts acylation reaction, where a strong Lewis acid, such as anhydrous aluminum trichloride, is employed as a catalyst. google.com The reaction typically involves treating an aromatic substrate, in this case, m-fluorotoluene, with an acylating agent like trichloroacetyl chloride. The Lewis acid activates the acylating agent by coordinating with a halogen, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an acyl-substituted intermediate. Subsequent hydrolysis under alkaline conditions followed by acidification yields the desired carboxylic acid products. google.com

This strategy highlights a classic approach where the precise placement of functional groups is directed by the inherent electronic properties of the starting materials and facilitated by the Lewis acid catalyst. A variety of Lewis acids can be used, including anhydrous zinc chloride, boron trifluoride, and anhydrous ferric trichloride, with the choice often depending on the specific substrates and desired reaction conditions. google.com

Table 1: Example of Lewis Acid-Catalyzed Synthesis of a Fluorinated Methylbenzoic Acid Isomer google.com
StepReactantsCatalyst (Lewis Acid)SolventKey ConditionsProducts
1. Acylationm-Fluorotoluene, Trichloroacetyl chlorideAnhydrous aluminum trichloride1,2-Dichloroethane-5 to 10 °COrtho- and para-acylated isomers
2. HydrolysisAcylated intermediates, Sodium hydroxide solutionN/AAqueousStirring, followed by acidification with HCl4-Fluoro-2-methylbenzoic acid and 2-Fluoro-4-methylbenzoic acid

Exploration of Sustainable and Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic pathways, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.ma The synthesis of salicylic (B10762653) acid derivatives is an area where such protocols are being actively explored.

One promising green approach involves the use of biocatalysis. Studies have shown that microorganisms can perform highly efficient and selective transformations on fluorinated benzoic acids. For instance, the fungus Cunninghamella elegans has been used for the reduction of these acids to their corresponding benzyl (B1604629) alcohols, while the bacterium Streptomyces sp. can convert them into benzamides with high efficiency. tandfonline.com These biotransformations represent a sustainable alternative to traditional chemical methods, operating under mild conditions and often with high selectivity. tandfonline.com

Another green strategy focuses on replacing hazardous reagents with more environmentally benign alternatives. For example, the nitration of salicylic acid, a common functionalization reaction, can be achieved using calcium nitrate (B79036) in acetic acid. youtube.com This method avoids the use of concentrated nitric and sulfuric acids, which are highly corrosive and produce significant waste. The procedure is efficient and represents a safer protocol for electrophilic aromatic substitution. imist.mayoutube.com

The use of solid acid catalysts, such as heteropoly acids, also aligns with green chemistry principles. These catalysts are often recyclable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. They have been successfully used for the acetylation of salicylic acid, demonstrating their potential as eco-friendly alternatives to traditional liquid acid catalysts. umich.edu

Furthermore, developing synthetic routes from natural, renewable starting materials is a key goal of green chemistry. The synthesis of salicylic acid from wintergreen oil, which is primarily composed of methyl salicylate, provides a pathway that starts from a natural product, potentially reducing the reliance on petroleum-based feedstocks. nih.gov

Table 2: Overview of Potential Green Chemistry Approaches for Salicylic Acid Derivatives
ApproachExample ReactionKey Reagents/CatalystsGreen AdvantageReference
BiocatalysisAmide formation from fluorinated benzoic acidsStreptomyces sp. JCM9888Mild conditions, high efficiency, reduced waste tandfonline.com
Alternative ReagentsNitration of salicylic acidCalcium nitrate, Acetic acidAvoids use of corrosive mineral acids (H₂SO₄, HNO₃) youtube.com
Solid Acid CatalysisAcetylation of salicylic acidHeteropoly acids (e.g., Preyssler catalyst)Reusable, non-corrosive, easy separation umich.edu
Renewable FeedstocksSynthesis of salicylic acidWintergreen oil (Methyl salicylate)Utilizes a natural, renewable starting material nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Hydroxy 4 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. quizlet.comacdlabs.com For aromatic compounds, the chemical shifts of protons attached to the benzene (B151609) ring are significantly influenced by the phenomenon of ring current. quizlet.comlibretexts.orglibretexts.org The delocalized π-electrons of the aromatic ring circulate in the presence of an external magnetic field, creating a local magnetic field that deshields the aromatic protons, causing them to resonate at a higher frequency (downfield), typically in the range of 6.5-8.0 ppm. libretexts.org

The electronic nature of the substituents on the ring further modifies the chemical shifts. Electron-donating groups (like -OH and -CH₃) increase the electron density on the ring, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (like -COOH and -F) decrease electron density, deshielding protons and shifting their signals downfield.

In 5-Fluoro-2-hydroxy-4-methylbenzoic acid, two aromatic protons are present. Their expected chemical shifts and splitting patterns can be predicted based on the surrounding substituents. The proton at position 3 is ortho to both the strongly electron-donating -OH group and the electron-withdrawing -COOH group. The proton at position 6 is ortho to the -OH group and meta to the -F and -CH₃ groups. Spin-spin coupling between the fluorine atom and adjacent protons will also lead to the splitting of proton signals, providing further structural information. acdlabs.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
Ar-H (Position 3)7.0 - 7.5Doublet of doublets (dd)J(H,F), J(H,H)
Ar-H (Position 6)6.8 - 7.2Doublet of doublets (dd)J(H,F), J(H,H)
-CH₃2.0 - 2.5Singlet (s)N/A
-OH9.0 - 12.0Broad Singlet (br s)N/A
-COOH10.0 - 13.0Broad Singlet (br s)N/A

Note: Predicted values are based on typical ranges for substituted benzoic acids. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is an essential tool for determining the carbon framework of an organic molecule. zenodo.orgquora.com It detects the ¹³C isotope, which has a natural abundance of about 1.1%. zenodo.orgchemistrysteps.com The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap and allows for the resolution of individual carbon atoms. libretexts.orgtechnologynetworks.com

The chemical shift of a carbon atom is determined by its hybridization and electronic environment. libretexts.org

sp³ hybridized carbons (like in the methyl group) typically resonate in the upfield region (0-50 ppm).

sp² hybridized carbons (in the aromatic ring) appear in the midfield region (100-150 ppm). pressbooks.pub

Carbonyl carbons (in the carboxylic acid group) are highly deshielded and resonate far downfield (160-185 ppm). docbrown.info

Substituent effects also play a crucial role. Electronegative atoms like oxygen and fluorine cause a downfield shift for the carbon atom they are attached to. For this compound, eight distinct carbon signals are expected. The carbons directly bonded to the fluorine, hydroxyl, and carboxyl groups will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
C-F155 - 165 (doublet, due to C-F coupling)
C-OH150 - 160
C-CH₃135 - 145
C-H (Position 3)120 - 130
C-H (Position 6)115 - 125
C (ipso-carboxyl)110 - 120
-CH₃15 - 25

Note: Predicted values are based on typical ranges for substituted benzoic acids. The carbon attached to fluorine will exhibit splitting due to ¹J(C,F) coupling.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to identify and characterize fluorine-containing compounds. wikipedia.orgnumberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it one of the most receptive nuclei for NMR analysis after ¹H. wikipedia.orgnumberanalytics.comnih.gov A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm, providing high resolution and sensitivity to subtle changes in the fluorine's electronic environment. wikipedia.orgnumberanalytics.com

The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the other substituents on the aromatic ring. Furthermore, the ¹⁹F nucleus couples with neighboring magnetic nuclei, particularly ¹H, resulting in splitting of the ¹⁹F signal. The magnitude of the coupling constants (J-values) depends on the number of bonds separating the interacting nuclei (e.g., ³J(F,H) for ortho coupling, ⁴J(F,H) for meta coupling). This coupling information is invaluable for confirming the position of the fluorine atom on the aromatic ring.

While one-dimensional NMR spectra provide information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments reveal the connectivity between them, which is crucial for elucidating complex structures. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH). researchgate.netscience.gov For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-3 and H-6), confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH). youtube.comresearchgate.net An HMQC/HSQC spectrum would show cross-peaks linking the signal of each aromatic proton to its corresponding aromatic carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). nih.govyoutube.comresearchgate.net HMBC is instrumental in piecing together the molecular skeleton. For the target molecule, key HMBC correlations would be expected between:

The methyl protons and the aromatic carbons C-3, C-4, and C-5.

The aromatic proton at position 6 and the carbons C-2, C-4, and the carbonyl carbon.

The aromatic proton at position 3 and carbons C-1, C-2, C-5, and the carbonyl carbon.

Together, these 2D NMR techniques would provide an unambiguous assignment of all proton and carbon signals and definitively confirm the substitution pattern of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying the functional groups present in a compound. ias.ac.in

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. znaturforsch.com Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. docbrown.infoquora.com

For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to its key functional groups: hydroxyl, carboxyl, and fluoro groups, as well as the aromatic ring.

O-H Stretching: The carboxylic acid O-H bond gives rise to a very broad absorption band, typically in the 2500-3300 cm⁻¹ region, due to strong hydrogen bonding. docbrown.infomdpi.com The phenolic O-H stretch usually appears as a sharper band around 3200-3600 cm⁻¹.

C=O Stretching: The carbonyl group of the carboxylic acid produces a strong, sharp absorption band in the range of 1680-1710 cm⁻¹, a characteristic feature for aromatic carboxylic acids. quora.commdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. quora.com

C-F Stretching: The C-F bond gives a strong absorption in the 1000-1400 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations like C-O stretching and C-H bending, which are unique to the specific molecule. docbrown.info

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)-COOH2500 - 3300Broad, Strong
O-H Stretch (Phenol)Ar-OH3200 - 3600Medium
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Alkyl)-CH₃2850 - 3000Medium
C=O Stretch-COOH1680 - 1710Strong
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium-Strong
C-F StretchAr-F1000 - 1400Strong
C-O StretchAr-O, C-O1200 - 1350Strong
O-H Bend-COOH900 - 950Broad, Medium

Note: Predicted values are based on typical ranges for substituted benzoic acids and related compounds.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis of Vibrational Modes

For substituted benzoic acids, several characteristic regions in the Raman spectrum are of particular interest. The aromatic carbon-carbon (C-C) stretching vibrations typically appear in the 1400 cm⁻¹ to 1625 cm⁻¹ range. mdpi.com The carbonyl (C=O) stretching mode of the carboxylic acid group is a strong and characteristic band, generally observed between 1660 cm⁻¹ and 1740 cm⁻¹. ucl.ac.uk The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid can influence the position of this C=O band.

Other significant vibrational modes for this compound include the O-H stretching of the hydroxyl and carboxylic acid groups, C-H stretching of the methyl group and the aromatic ring, and the C-F stretching vibration. While specific experimental FT-Raman data for this exact compound is not detailed in the provided sources, the expected vibrational modes can be inferred from studies on analogous molecules.

Interactive Table 1: Expected Characteristic FT-Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Notes
O-H StretchingCarboxylic Acid (-COOH)3400 - 3600The broadness and position are sensitive to hydrogen bonding. mdpi.com
C-H Stretching (Aromatic)Benzene Ring3010 - 3100Typically appears as a group of weak to medium intensity bands. mdpi.com
C-H Stretching (Aliphatic)Methyl (-CH₃)2850 - 3000Includes symmetric and asymmetric stretching modes.
C=O StretchingCarboxylic Acid (-COOH)1660 - 1740A strong, characteristic band. Its position can be affected by dimerization and intramolecular hydrogen bonding. ucl.ac.uk
C-C Stretching (Aromatic)Benzene Ring1400 - 1625A set of bands characteristic of the aromatic ring structure. mdpi.com
C-F StretchingFluoro Group (-F)1000 - 1400The exact position depends on the substitution pattern of the aromatic ring.
O-H BendingCarboxylic Acid (-COOH)1210 - 1440Often coupled with C-O stretching.
C-O StretchingCarboxylic Acid (-COOH)1210 - 1320A strong band, often coupled with O-H bending.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for investigating the conformational landscape of molecules like this compound. The molecule's structure is largely defined by the relative orientations of the carboxylic acid (-COOH) and hydroxyl (-OH) functional groups. mdpi.com Rotation around the C-C bonds connecting these groups to the aromatic ring can give rise to different stable conformers.

For similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, studies have identified multiple conformers based on the torsional angles of the -OH and -COOH groups. mdpi.com These conformers can be classified, for instance, as cis or trans with respect to the arrangement within the carboxylic acid moiety, and can be further differentiated by the orientation of the hydroxyl proton. mdpi.com The presence of an intramolecular hydrogen bond between the carbonyl oxygen of the carboxylic acid and the hydrogen of the adjacent 2-hydroxy group is expected to be a dominant factor, significantly stabilizing certain conformations.

Each conformer possesses a unique vibrational signature. Differences in the frequencies of the O-H and C=O stretching modes are particularly indicative of the specific conformational state and hydrogen-bonding environment. ucl.ac.ukmdpi.com By comparing experimental vibrational spectra with theoretically predicted spectra for various possible conformers, it is possible to identify which conformers are present in a sample. mdpi.com For example, in studies of 2-F-4-OH benzoic acid, three distinct conformers were identified in an argon matrix by comparing experimental IR spectra to theoretical predictions. mdpi.com This approach allows for a detailed understanding of the molecule's structural preferences.

Theoretical Calculation of Vibrational Frequencies and Mode Assignments

To complement experimental spectroscopic data, theoretical calculations are employed to predict vibrational frequencies and provide definitive assignments for each vibrational mode. mdpi.comnih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, with the B3LYP functional and basis sets like 6-311++G(d,p) providing a good balance of accuracy and computational cost for organic molecules. mdpi.comnih.govresearchgate.net

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, vibrational frequency calculations are performed on the optimized geometry. researchgate.net The resulting theoretical wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity and other factors; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

A crucial part of the theoretical analysis is the Potential Energy Distribution (PED) analysis. mdpi.comnih.gov PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This allows for an unambiguous assignment of the calculated frequencies to specific molecular motions, such as C=O stretch, C-H bend, or ring torsion. mdpi.comnih.gov This detailed assignment is essential for a complete interpretation of the experimental FT-IR and FT-Raman spectra. mdpi.com

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass. thermofisher.com Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars). thermofisher.comnih.gov

For this compound, the molecular formula is C₈H₇FO₃. The calculated monoisotopic mass for this formula is 170.03792 Da. uni.lu HRMS analysis of this compound would involve measuring its mass with high precision and comparing the experimental value to the calculated theoretical value. An experimental mass measurement that matches 170.03792 Da within a narrow tolerance (e.g., < 5 ppm) provides strong evidence to confirm the elemental composition as C₈H₇FO₃, thereby validating the identity of the compound. thermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar molecules such as carboxylic acids. It is particularly useful because it typically generates intact molecular ions or pseudomolecular ions with minimal fragmentation.

For this compound, analysis via ESI-MS can be performed in either positive or negative ion mode.

Negative Ion Mode: In this mode, the molecule is expected to readily lose a proton from the acidic carboxylic acid group to form the deprotonated molecule, [M-H]⁻. This would be observed at a mass-to-charge ratio (m/z) of 169.03064. uni.lu For benzoic acids, the [M-H]⁻ ion is often the most abundant signal (the base peak) in the spectrum. nih.gov

Positive Ion Mode: In this mode, the molecule can be protonated to form the [M+H]⁺ ion, which would be detected at an m/z of 171.04520. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 193.02714), may also be observed depending on the solvent and sample purity. uni.lu

The observation of these specific pseudomolecular ions in the ESI-MS spectrum provides a clear determination of the compound's molecular weight.

Analysis of Fragmentation Pathways for Structural Insights

In addition to determining molecular weight, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns, typically generated using harder ionization techniques like Electron Ionization (EI) or by inducing fragmentation of ESI-generated ions (MS/MS). The fragmentation of the molecular ion ([M]⁺•) of this compound (m/z 170) can be predicted based on the fragmentation rules for benzoic acids and related aromatic compounds. nih.govlibretexts.org

Key fragmentation pathways include:

Loss of Water (H₂O): The presence of an ortho-hydroxyl group relative to the carboxylic acid facilitates the loss of a water molecule via an "ortho-effect," a characteristic fragmentation for such isomers. nih.gov This would produce a fragment ion at m/z 152 (170 - 18).

Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical, leading to an acylium ion at m/z 153 (170 - 17). libretexts.org

Loss of a Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost as a radical, resulting in a fragment ion at m/z 125 (170 - 45). libretexts.orgdocbrown.info This ion corresponds to the fluorinated, hydroxylated, and methylated benzene ring.

Decarbonylation: The acylium ion at m/z 153 can subsequently lose a molecule of carbon monoxide (CO) to form a fragment at m/z 125 (153 - 28). docbrown.info

The identification of these specific fragment ions helps to piece together the structure of the molecule, confirming the presence and connectivity of the various functional groups.

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Ion FormulaProposed Fragmentation Pathway
170[C₈H₇FO₃]⁺•Molecular Ion ([M]⁺•)
153[C₈H₆FO₂]⁺Loss of •OH from the carboxylic acid (M - 17)
152[C₈H₆FO₂]⁺•Loss of H₂O via ortho-effect (M - 18)
125[C₇H₆FO]⁺Loss of •COOH from M (M - 45) or loss of CO from m/z 153

Crystallographic Investigations and Solid State Characteristics of 5 Fluoro 2 Hydroxy 4 Methylbenzoic Acid

Single Crystal X-ray Diffraction for Absolute Structure Determination

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such a study would provide crucial data on the molecule's structure, which is essential for understanding its physical and chemical properties.

Without experimental data, the exact conformation of the carboxylic acid and hydroxyl groups relative to the benzene (B151609) ring in the crystalline state is unknown. Key parameters such as bond lengths, bond angles, and torsion angles, which define the molecule's geometry, have not been determined. For similar benzoic acid derivatives, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a common feature, leading to a nearly planar arrangement. researchgate.netmdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This method maps the close contacts between neighboring molecules, providing a detailed fingerprint of the interactions that contribute to the stability of the crystal structure. The generation of Hirshfeld surfaces and their corresponding 2D fingerprint plots requires crystallographic information files (.cif) obtained from X-ray diffraction experiments.

Polymorphism and Co-crystallization Potential

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. There is currently no information on whether 5-Fluoro-2-hydroxy-4-methylbenzoic acid exhibits polymorphism.

Furthermore, the potential for this compound to form co-crystals with other molecules has not been explored. nih.gov Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species into the crystal lattice.

Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Hydroxy 4 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 5-Fluoro-2-hydroxy-4-methylbenzoic acid, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its electronic characteristics and potential chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. dntb.gov.uaresearchgate.net These calculations provide a theoretical framework for understanding the molecule's stability and spectroscopic behavior.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock calculations, can provide high-accuracy predictions of molecular properties. nih.govkarazin.ua For this compound, ab initio calculations can be used to refine the understanding of its molecular conformation and electronic structure, offering a detailed view of its quantum mechanical nature. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound, including its various possible conformations, is crucial for its chemical properties. Theoretical computations are used to find the most stable geometric arrangements (conformers) of the molecule. mdpi.com

The conformational landscape of similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, is primarily defined by the orientation of the hydroxyl (–OH) and carboxylic acid (–COOH) functional groups. mdpi.com For this compound, theoretical calculations would similarly identify different stable conformers based on the torsional angles of these groups. mdpi.com Geometry optimization calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and thus the most stable, molecular structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.govactascientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For this compound, analysis of its HOMO-LUMO gap would reveal its susceptibility to electrophilic and nucleophilic attack. nih.govactascientific.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface.

Different colors on the MEP map indicate different potential values. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.govmalayajournal.org Green and yellow regions represent intermediate or near-zero potential. For this compound, an MEP map would identify the electronegative oxygen and fluorine atoms as potential sites for electrophilic interaction and the hydrogen atoms as sites for nucleophilic interaction. malayajournal.orgresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. wikipedia.org It examines the distribution of electron density into atomic and bonding orbitals, revealing information about intramolecular interactions, charge transfer, and delocalization effects that contribute to molecular stability. wikipedia.orgnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for aiding in structure determination. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov These theoretical calculations can help in the precise assignment of experimental NMR peaks. nih.gov While general DFT benchmark studies exist to determine the most accurate functionals and basis sets for predicting NMR shifts, specific data for this compound is not present in the surveyed literature. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations are also used to predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. By optimizing the molecular geometry using DFT, the vibrational modes of the molecule can be calculated. researchgate.net These calculated frequencies are often scaled to better match experimental values. researchgate.net Such an analysis for this compound would help in assigning the specific stretching and bending vibrations of its functional groups (e.g., O-H, C=O, C-F, and C-H bonds). However, no specific studies containing these predictions for the target molecule were found.

Nonlinear Optical (NLO) Properties Prediction

The investigation of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. Computational methods are frequently used to predict the NLO response of molecules, characterized by parameters such as the first-order hyperpolarizability (β). These calculations help in understanding how the electronic structure of a molecule, including the presence of electron-donating and electron-withdrawing groups, influences its NLO properties. nih.gov A theoretical study on this compound would involve calculating these parameters to assess its potential as an NLO material. No such theoretical investigation for this specific compound has been identified in the available literature.

Solvent Effects on Molecular Structure and Electronic Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecular structure, stability, and electronic properties of a solute. primescholars.com These studies can predict changes in bond lengths, bond angles, and electronic absorption spectra (UV-Vis) in different solvents. nih.gov An analysis of this compound would provide insights into how its behavior changes in polar versus non-polar solvents, which is critical for understanding its reactivity and spectroscopic characteristics in solution. Regrettably, no publications detailing these specific solvent effect studies for the molecule of interest were found.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 5 Fluoro 2 Hydroxy 4 Methylbenzoic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a variety of related compounds through reactions such as esterification, amidation, decarboxylation, and reduction.

Esterification and Amidation Reactions

The carboxylic acid functionality of 5-Fluoro-2-hydroxy-4-methylbenzoic acid can readily undergo esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium reaction, and to drive it towards the product, an excess of the alcohol is often used or the water formed is removed. ma.edu For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 5-fluoro-2-hydroxy-4-methylbenzoate. ma.edu Salicylic (B10762653) acid and its derivatives are widely used in these transformations to produce esters with various pharmacological properties. nih.govvaia.com

Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with an amine to form the corresponding amide. Alternatively, direct amidation can be accomplished using coupling agents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), which facilitates the formation of the amide bond. ossila.com

Table 1: Common Reagents for Carboxylic Acid Derivatization
ReactionReagent(s)Product Type
EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Ester
Amidation1. Thionyl chloride (SOCl₂) 2. Amine (e.g., R-NH₂)Amide
Amine (e.g., R-NH₂), Coupling Agent (e.g., HATU)

Decarboxylation Mechanisms

The decarboxylation of hydroxybenzoic acids, particularly ortho- and para-isomers, can be induced by heating. rsc.org This process involves the loss of carbon dioxide (CO₂) from the carboxyl group. For salicylic acid and its analogs, the presence of the ortho-hydroxyl group can facilitate this reaction. Theoretical studies using density functional theory (DFT) on salicylic acids have shown that acid catalysis significantly lowers the energy barrier for decarboxylation. nih.gov The mechanism involves the formation of an α-protonated cation of the carboxylic acid, which promotes the cleavage of the C-C bond. nih.govresearchgate.net It has been shown that substituents like fluorine at the ortho-position to the carboxyl group can further lower the decarboxylation energy barriers and facilitate the reaction. nih.govresearchgate.net While decarboxylation of some fluorinated aromatic acids can be challenging, the presence of an ortho-hydroxy group is often crucial for the transformation to proceed. lookchem.com

Reduction and Oxidation Chemistry

The functional groups on this compound exhibit different susceptibilities to reduction and oxidation.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert the -COOH group to a -CH₂OH group. ncert.nic.in Care must be taken as other functional groups may also be sensitive to such strong reducing agents.

Oxidation: The aromatic ring itself is generally resistant to oxidation due to its stability. However, the methyl side-chain is susceptible to strong oxidizing agents. Reagents like hot potassium permanganate (B83412) (KMnO₄) can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. libretexts.orgmasterorganicchemistry.com In the case of this compound, this would result in the formation of a dicarboxylic acid derivative. This reaction converts an ortho, para-directing alkyl group into a meta-directing carboxylic acid group. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The reactivity of the benzene ring towards substitution is governed by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The substituents on this compound have competing effects. ucalgary.cawebsite-files.comfiveable.me

-OH (hydroxyl): A strongly activating, ortho, para-directing group. ucalgary.cabyjus.com

-CH₃ (methyl): A weakly activating, ortho, para-directing group.

-F (fluoro): A weakly deactivating, ortho, para-directing group due to the competing inductive (electron-withdrawing) and resonance (electron-donating) effects.

-COOH (carboxyl): A deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group is the dominant factor, making the ring highly reactive towards electrophiles and strongly directing incoming substituents to the positions ortho and para to it. ucalgary.camlsu.ac.in Given the substitution pattern, the position ortho to the hydroxyl group (C3) and para to the methyl group is the most likely site for electrophilic attack.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting Influence
-OHStrongly ActivatingOrtho, Para
-CH₃Weakly ActivatingOrtho, Para
-FWeakly DeactivatingOrtho, Para
-COOHDeactivatingMeta

Nucleophilic Aromatic Substitution (NAS): NAS involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atom could potentially act as a leaving group. An intramolecular NAS has been observed in derivatives of 2-fluoro-5-methylbenzoic acid to form benzoxazepinones. ossila.com Similarly, the deprotonated phenoxide of 2-fluoro-4-hydroxybenzoic acid can act as a nucleophile in substitution reactions. ossila.com

Mechanistic Investigations of C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. rsc.orgrsc.org For fluorinated benzoic acids, transition-metal catalysis has been employed to achieve this. For example, a related compound, 5-fluoro-2-methylbenzoic acid, undergoes a bimetallic Iridium/Copper-catalyzed oxidative C-H/O-H annulation with ketones. ossila.com This suggests that the C-H bond ortho to the carboxylic acid group in this compound could be a target for similar directed functionalization reactions.

Radical Pathways and Intermediate Identification

Radical reactions provide alternative pathways for the functionalization of benzoic acids and their derivatives. wikipedia.orgRadical Generation: Benzoic esters, particularly those derived from fluorinated alcohols, have been shown to be competent precursors of alkyl radicals under photoredox conditions. acs.org The proposed mechanism involves the reduction of the benzoate (B1203000) by an excited photocatalyst to form a radical anion. acs.org This intermediate is then protonated and undergoes fragmentation to generate a radical species. acs.org

Benzylic Position Reactivity: The methyl group on the ring represents a benzylic position, which is particularly susceptible to radical reactions because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.orglibretexts.org Benzylic C-H bonds are weaker than typical sp³ C-H bonds, facilitating hydrogen abstraction by radicals. libretexts.org Reactions such as benzylic bromination using N-bromosuccinimide (NBS) proceed via a benzylic radical intermediate. libretexts.org

Intermediate Identification: The involvement of radical intermediates in reaction mechanisms can be investigated through various methods. Density functional theory (DFT) has been used to study the reaction of benzoic acid with hydroxyl radicals, showing the formation of pre-reactive complexes and identifying the preferred sites of radical addition. rsc.org Experimental techniques such as electron spin resonance (ESR) spectroscopy can be used to directly observe and characterize radical intermediates trapped by spin-trapping agents. acs.org Copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI) is known to proceed through a radical relay mechanism, enabling the transformation of benzylic C-H bonds. nih.govnih.gov

Catalytic Cycle Elucidation (e.g., Ir(III)/Ir(V))

The derivatization of this compound, particularly through C-H functionalization, can be elucidated through proposed catalytic cycles involving high-valent iridium species. While a specific catalytic cycle for this exact molecule is not extensively detailed in the literature, a plausible mechanism can be constructed based on well-established iridium-catalyzed reactions of benzoic acids, such as ortho-iodination. researchgate.netacs.orgohsu.edudiva-portal.org These reactions are often proposed to proceed via an Ir(III)/Ir(V) catalytic cycle.

Subsequently, the Ir(III) intermediate undergoes oxidation to a high-valent Ir(V) species. In the case of a reaction like iodination, this would involve the coordination of an iodine source. The final step of the cycle is the reductive elimination from the Ir(V) center, which furnishes the functionalized product and regenerates the active Ir(III) catalyst, allowing it to re-enter the catalytic cycle. The unique properties of certain solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to be crucial in enabling C-H iodination through the carboxylic moiety as a directing group. researchgate.netacs.orgohsu.edudiva-portal.org

A proposed catalytic cycle for the ortho-iodination of a generic benzoic acid, which is applicable to this compound, is presented below:

StepDescriptionIntermediate
I Coordination of the carboxylate to the Ir(III) catalyst.[CpIr(III)(carboxylate)]
II Concerted Metalation-Deprotonation (CMD) to form an iridacycle.[CpIr(III)(C^C-carboxylate)]
III Oxidative addition of the electrophile (e.g., I⁺) to the Ir(III) center.[CpIr(V)(C^C-carboxylate)(I)]
IV Reductive elimination to form the C-I bond and regenerate the Ir(III) catalyst.Product + [CpIr(III)]

Role of Directing Groups and Auxiliaries

In the transition metal-catalyzed functionalization of this compound, the carboxylate and the ortho-hydroxyl groups play a crucial role as directing groups. nih.gov These groups guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. The carboxylate group is a widely available and effective directing group for ortho-C-H functionalization. researchgate.net It coordinates to the metal center, facilitating the formation of a metallacyclic intermediate that positions the catalyst in close proximity to the ortho-C-H bond.

The presence of an ortho-hydroxyl group, as in this compound, can have a significant impact on the reactivity. This hydroxyl group can act as a secondary coordinating site, potentially leading to a more stable metallacyclic intermediate through chelation. This cooperative effect can enhance the efficiency and selectivity of the C-H activation process. However, the hydroxyl group can also compete with the carboxylate for coordination to the metal center. The outcome of this interplay depends on the specific reaction conditions, the metal catalyst, and the nature of the substrate.

In some cases, the interaction between the directing group and other substituents on the aromatic ring can influence the reaction's efficacy. This "ortho effect" can be attributed to steric hindrance or electronic interactions that affect the coplanarity of the directing group with the aromatic ring, which is often crucial for efficient C-H activation. researchgate.netrsc.org

The following table summarizes the key characteristics of the directing groups in this compound:

Directing GroupPositionRole in C-H FunctionalizationPotential Effects
Carboxylate (-COOH)C1Primary directing group for ortho-C-H activation.Can be removed post-functionalization.
Hydroxyl (-OH)C2Potential secondary coordinating group, can enhance chelation.May compete with the carboxylate for metal coordination.
Fluoro (-F)C5Electron-withdrawing group, can influence the acidity and electronic properties of the aromatic ring.Can affect the stability of reaction intermediates.
Methyl (-CH₃)C4Electron-donating group, can influence the electron density of the aromatic ring.Can impact the rate of C-H activation.

Complexation with Metal Centers and Ligand Chemistry

This compound, as a derivative of salicylic acid, is a versatile ligand in coordination chemistry. ijesi.orgcnaa.md It possesses two potential coordination sites: the carboxylate group and the phenolic hydroxyl group. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging. ijesi.org The phenolic hydroxyl group can also coordinate to a metal center upon deprotonation.

The presence of the fluorine atom can influence the coordination ability of the ligand. Studies on fluorosalicylic acids have shown that the position of the fluorine atom on the aromatic ring has a significant effect on the stability of the resulting metal complexes. nih.gov The electron-withdrawing nature of fluorine can affect the pKa of the carboxylic acid and hydroxyl groups, thereby influencing their coordination behavior.

The coordination of this compound to a metal center can lead to the formation of mononuclear or polynuclear complexes, depending on the metal ion, the reaction conditions, and the stoichiometry of the reactants. In polynuclear complexes, the ligand can act as a bridging ligand, connecting multiple metal centers.

The table below outlines the potential coordination modes of this compound as a ligand:

Coordination SitePotential Coordination Modes
Carboxylate GroupMonodentate, Bidentate (chelating or bridging), Bridging
Hydroxyl GroupMonodentate (upon deprotonation)
CombinedBidentate (chelating via carboxylate and hydroxyl)

Research on structurally similar ligands, such as other substituted salicylic acids, provides insights into the expected coordination chemistry. For instance, the complexation of various metal ions with salicylic acid and its derivatives has been extensively studied, revealing a rich variety of coordination structures and properties. ijesi.orgcnaa.md

Applications of 5 Fluoro 2 Hydroxy 4 Methylbenzoic Acid in Chemical Science and Materials Research

Utilization as a Key Building Block in Complex Organic Synthesis

Detailed research findings on the use of 5-Fluoro-2-hydroxy-4-methylbenzoic acid as a key building block in complex organic synthesis are not currently available in the reviewed scientific literature.

There is no specific information available detailing the role of this compound as a precursor for the synthesis of other fluorinated aromatic compounds. In principle, its functional groups (carboxylic acid, hydroxyl, fluoro, and methyl) offer multiple sites for chemical modification, a common characteristic of versatile building blocks in organic synthesis.

Publicly accessible research does not specify instances where this compound serves as an intermediate in the synthesis of specialty chemicals. For comparison, a related compound, 5-Fluoro-2-methylbenzoic acid, is recognized as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com

Role in Ligand Design for Coordination Chemistry and Catalysis

There is no available research that discusses the application of this compound in ligand design for coordination chemistry or catalysis. The presence of carboxylic acid and hydroxyl groups could potentially allow it to act as a bidentate ligand, binding to metal centers. The electronic properties of the aromatic ring, influenced by the fluorine and methyl substituents, could in theory be tuned for specific catalytic applications. However, no such studies have been found.

Structure Property Relationships in 5 Fluoro 2 Hydroxy 4 Methylbenzoic Acid and Its Analogues Non Biological Focus

Impact of Fluorine Substitution on Aromaticity, Electronic Density, and Reactivity

The substitution of a hydrogen atom with fluorine at the 5-position of the 2-hydroxy-4-methylbenzoic acid molecule introduces significant electronic perturbations that modify its chemical nature. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This effect decreases the electron density of the aromatic ring, influencing the acidity of both the carboxylic acid and the phenolic hydroxyl group.

Influence of Hydroxyl and Methyl Groups on Molecular Conformation and Intermolecular Interactions

The hydroxyl (-OH) and methyl (-CH₃) groups profoundly influence the molecule's three-dimensional structure and its interactions with neighboring molecules in the solid state. The hydroxyl group at the 2-position (ortho to the carboxylic acid) is of particular importance. It facilitates the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid group.

This intramolecular hydrogen bond creates a stable six-membered ring, which has several consequences:

Conformational Rigidity : It locks the carboxylic acid group into a nearly planar orientation with the benzene (B151609) ring.

Increased Acidity : The hydrogen bond stabilizes the carboxylate anion upon deprotonation, which can enhance the acidity compared to isomers where this interaction is absent. rsc.org

Modified Reactivity : The carbonyl group's reactivity is altered due to its involvement in the hydrogen bond.

The methyl group at the 4-position primarily exerts steric and weak electronic effects. It is an electron-donating group through hyperconjugation, which slightly increases the electron density of the ring. In the crystalline state, the steric bulk of the methyl group influences how molecules pack together, affecting crystal lattice energies and physical properties like melting point. The interplay of strong intramolecular hydrogen bonding and weaker intermolecular forces (such as van der Waals forces from the methyl group and potential intermolecular hydrogen bonds involving the hydroxyl group) dictates the final crystal structure. rsc.org

Table 2: Influence of Hydroxyl and Methyl Groups
GroupPositionPrimary InfluenceStructural/Interactive Consequence
Hydroxyl (-OH) 2 (ortho)Intramolecular Hydrogen Bonding- Forms a stable six-membered ring with the carboxylic acid group.
  • Increases molecular planarity and rigidity.
  • Can increase the acidity of the carboxylic acid. rsc.org
  • Methyl (-CH₃) 4 (para)Steric Hindrance & Weak Electronic Donation- Influences crystal packing and intermolecular distances.
  • Slightly increases electron density in the aromatic ring.
  • Comparative Analysis of Isomeric Fluorohydroxy-methylbenzoic Acids on Chemical Behavior

    The precise positioning of the fluoro, hydroxy, and methyl substituents on the benzoic acid ring leads to distinct isomers with different chemical and physical properties. A comparative analysis highlights the sensitivity of the molecule's behavior to its substitution pattern. For example, moving the hydroxyl group from the 2-position to another position would prevent the formation of the strong intramolecular hydrogen bond, leading to greater conformational flexibility and likely a lower acidity for the carboxylic acid.

    While comprehensive experimental data for all isomers of 5-fluoro-2-hydroxy-4-methylbenzoic acid is limited, we can infer property changes by comparing known data from related structures. Properties such as melting point are highly sensitive to the symmetry and intermolecular bonding capabilities of the molecule. For instance, isomers capable of forming strong intermolecular hydrogen-bonded dimers, without the disruption of ortho-substituents, often exhibit higher melting points. The electronic environment of each aromatic proton also differs significantly between isomers, which directly impacts their chemical shifts in NMR spectroscopy and their susceptibility to electrophilic or nucleophilic attack.

    Table 3: Comparison of Selected Isomeric and Analogous Substituted Benzoic Acids
    Compound NameKey Structural Difference from TargetReported Melting Point (°C)Anticipated Impact on Chemical Behavior
    5-Fluoro-2-methylbenzoic acid Lacks hydroxyl group130-132 sigmaaldrich.comAbsence of intramolecular hydrogen bonding; lower acidity of carboxylic acid compared to hydroxylated analogues.
    4-Fluoro-2-methylbenzoic acid Lacks hydroxyl group; F at position 4168-172 sigmaaldrich.comDifferent electronic distribution due to fluorine's position relative to the methyl and carboxyl groups.
    2-Fluoro-5-methylbenzoic acid Lacks hydroxyl group; F at position 2, CH₃ at 5160-162 innospk.comSteric interaction between ortho-fluoro and carboxyl group may cause twisting from planarity.
    2-Hydroxy-4-methylbenzoic acid Lacks fluorine group177-178Retains intramolecular hydrogen bond but has higher ring electron density due to the absence of fluorine's inductive withdrawal. nist.gov
    2-Fluoro-5-hydroxybenzoic acid Lacks methyl groupNot readily availableSimilar intramolecular hydrogen bonding, but different electronic effects and steric profile without the methyl group. nih.gov

    Correlation between Molecular Structure and Spectroscopic Signatures

    The structure of this compound can be directly correlated with its expected spectroscopic signatures in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Infrared (IR) Spectroscopy : The IR spectrum would be dominated by features from the three functional groups. The O-H stretch of the carboxylic acid typically appears as a very broad band from 2500-3300 cm⁻¹, a result of strong hydrogen bonding. docbrown.info The intramolecular hydrogen bond between the ortho-hydroxyl and the carbonyl group would likely cause the C=O stretching vibration to shift to a lower wavenumber (e.g., ~1650-1680 cm⁻¹) compared to benzoic acid itself (~1680-1700 cm⁻¹). quora.com The phenolic O-H stretch would appear around 3200-3600 cm⁻¹, potentially sharpened due to its involvement in the intramolecular bond. A C-F bond stretch would be expected in the 1000-1300 cm⁻¹ region.

    ¹H NMR Spectroscopy : The molecule has two aromatic protons. Their chemical shifts would be influenced by the electronic nature of the adjacent substituents. The proton at the 3-position is ortho to both the electron-donating -OH and -CH₃ groups, while the proton at the 6-position is ortho to the electron-withdrawing -COOH group and meta to the -F. This would result in two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The carboxylic acid proton would likely be a broad singlet far downfield (>10 ppm).

    ¹³C NMR Spectroscopy : The spectrum would show eight distinct carbon signals. The positions of the signals for the aromatic carbons are diagnostic of the substitution pattern. The carbon attached to the fluorine (C5) would show a large C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated compounds.

    Table 4: Predicted Spectroscopic Signatures for this compound
    SpectroscopyFunctional Group/AtomExpected Signature
    Infrared (IR) Carboxylic Acid O-HVery broad absorption, ~2500-3300 cm⁻¹
    Carbonyl C=OStrong, sharp absorption, shifted to lower frequency (~1650-1680 cm⁻¹) due to H-bonding
    Phenolic O-HAbsorption around 3200-3600 cm⁻¹
    Aromatic C-FAbsorption in the fingerprint region, ~1000-1300 cm⁻¹
    ¹H NMR Aromatic C-H (2 protons)Two distinct signals in the ~6.5-8.0 ppm range
    Carboxylic Acid HBroad singlet, >10 ppm
    Methyl H₃Singlet, ~2.2-2.5 ppm
    ¹³C NMR Aromatic C-FSignal for C5 will show a large ¹JCF coupling constant
    Carbonyl C=OSignal around 165-175 ppm

    Computational Prediction of Structure-Property Relationships for Rational Design

    In the absence of extensive experimental data, computational chemistry provides powerful tools for predicting the structure-property relationships of this compound. Methods like Density Functional Theory (DFT) are routinely used to model such molecules with high accuracy. researchgate.net

    DFT calculations can predict:

    Minimum Energy Conformations : Confirming the planarity of the molecule and the existence and strength of the intramolecular hydrogen bond.

    Electronic Properties : Generating molecular electrostatic potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. acs.org This helps predict sites of reactivity. HOMO-LUMO energy gaps can also be calculated to estimate electronic excitability.

    Spectroscopic Data : Simulating IR vibrational frequencies and NMR chemical shifts that can be compared with experimental data for structural validation. dntb.gov.ua

    Thermodynamic Properties : Calculating parameters like bond dissociation energies and acid dissociation constants (pKa) to quantify reactivity and acidity.

    These computational models enable a "rational design" approach, where the properties of novel, unsynthesized analogues can be predicted by systematically modifying the substituents in silico. This allows for the efficient screening of molecules with desired chemical properties before committing to laboratory synthesis.

    Table 5: Application of Computational Methods
    Computational MethodPredicted PropertyRelevance to Rational Design
    Density Functional Theory (DFT) Molecular Geometry & ConformationUnderstanding steric effects and conformational stability.
    Electrostatic Potential & Frontier OrbitalsPredicting sites of chemical reactivity and intermolecular interactions. acs.org
    Simulated IR and NMR SpectraAiding in the structural characterization of synthesized compounds. dntb.gov.ua
    Quantitative Structure-Property Relationship (QSPR) Correlation of structural descriptors with physical properties (e.g., melting point, solubility)Screening large numbers of virtual compounds to identify candidates with desired physical characteristics.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 5-Fluoro-2-hydroxy-4-methylbenzoic acid, and how can reaction conditions be optimized?

    • Methodology : The compound can be synthesized via electrophilic substitution or halogenation of methyl-substituted hydroxybenzoic acid precursors. For example, fluorination using HOBr or BBr₃ to cleave ether intermediates (e.g., methoxy groups) is a common step, as demonstrated in analogous fluorinated benzoic acid syntheses . Optimization involves adjusting reaction temperature (e.g., 0–5°C for BBr₃-mediated demethylation) and stoichiometric ratios to minimize side products. Purity is typically verified via HPLC with a C18 column and acetic acid/methanol eluents .

    Q. How can the solubility and stability of this compound be experimentally determined for biological assays?

    • Methodology : Perform a shake-flask solubility test in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Stability studies under varying temperatures (4°C, 25°C, −20°C) and light exposure should be conducted, with analysis via UV-Vis spectroscopy or LC-MS to detect degradation products. Storage recommendations (e.g., desiccated, under inert gas) are critical for long-term stability .

    Q. What spectroscopic techniques are most effective for characterizing this compound?

    • Methodology :

    • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and methyl/fluorine positions. Note that ¹⁹F NMR can resolve fluorine-induced shifts (e.g., δ −110 to −120 ppm for ortho-fluorine) .
    • IR : Detect hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups.
    • HRMS : Validate molecular formula (C₈H₇FO₃) with <5 ppm mass accuracy .

    Advanced Research Questions

    Q. How can regioselectivity challenges in introducing fluorine and methyl groups be addressed during synthesis?

    • Methodology : Use directing groups (e.g., hydroxyl or methoxy) to control electrophilic substitution. For example, prior methylation at the 4-position via Friedel-Crafts alkylation can direct fluorination to the 5-position. Computational modeling (DFT) of transition states may predict regioselectivity .

    Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

    • Methodology : Fluorine’s spin-½ nucleus causes splitting in ¹H NMR (e.g., coupling constants JH-F ≈ 8–12 Hz). Use decoupling experiments or 2D NMR (e.g., HSQC) to assign peaks. Conflicting HPLC retention times may indicate isomerization; re-analyze under gradient elution conditions .

    Q. How does the methyl group at the 4-position influence the compound’s acidity and biological activity compared to non-methylated analogs?

    • Methodology : Measure pKa via potentiometric titration (e.g., Sirius T3 instrument) to compare with analogs like 5-fluoro-2-hydroxybenzoic acid. The methyl group’s electron-donating effect may reduce acidity (higher pKa). Biological assays (e.g., enzyme inhibition) should correlate structural changes with activity shifts .

    Q. What are the best practices for quantifying trace impurities (e.g., di-fluorinated byproducts) in this compound?

    • Methodology : Use LC-MS/MS with a triple quadrupole system in MRM mode for high sensitivity. Calibrate with synthesized impurity standards. For non-volatile impurities, ion chromatography with suppressed conductivity detection is recommended .

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